molecular formula C11H12F6N4O7S2 B043501 1,1'-Carbonylbis(3-methylimidazolium) triflate CAS No. 120418-31-7

1,1'-Carbonylbis(3-methylimidazolium) triflate

Cat. No.: B043501
CAS No.: 120418-31-7
M. Wt: 490.4 g/mol
InChI Key: BWBZTXSPTHTBBM-UHFFFAOYSA-L
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Description

1,1'-Carbonylbis(3-methylimidazolium) triflate, also known as this compound, is a useful research compound. Its molecular formula is C11H12F6N4O7S2 and its molecular weight is 490.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1,1’-Carbonylbis(3-methylimidazolium) triflate (CBMIT) is the amino acid components or amino acids and alcohols . The compound is used in the synthesis of peptides and esters .

Mode of Action

CBMIT operates via a highly reactive acyl imidazolium intermediate . It is obtained readily by bis-alkylation of carbonyldiimidazole with methyl triflate . This compound couples amino acid components or amino acids and alcohols to give peptides and esters .

Biochemical Pathways

The biochemical pathways affected by CBMIT are those involved in peptide bond formation and esterification . The compound eliminates the risks of racemization, complex reagent preparation, or troublesome side-product removal .

Pharmacokinetics

It’s known that the compound operates under remarkably mild conditions , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of CBMIT’s action is the formation of peptides and esters . For instance, the coupled product between CBZ-glycine and ethyl dl-lactate was obtained in 95% yield .

Action Environment

The action of CBMIT is influenced by the reaction conditions. It has been observed that the products were always formed under a variety of acidic reaction conditions . The compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature, pH, and the presence of other compounds in the reaction environment.

Properties

IUPAC Name

bis(3-methylimidazol-3-ium-1-yl)methanone;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.2CHF3O3S/c1-10-3-5-12(7-10)9(14)13-6-4-11(2)8-13;2*2-1(3,4)8(5,6)7/h3-8H,1-2H3;2*(H,5,6,7)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBZTXSPTHTBBM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2C=C[N+](=C2)C.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F6N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378475
Record name 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120418-31-7
Record name 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Carbonyldi(3-methyl-1H-imidazol-3-ium) trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1,1'-Carbonylbis(3-methylimidazolium) triflate as described in the research?

A1: this compound (CBMIT) has been identified as an effective reagent for aminoacylation reactions. [, ] This means it facilitates the formation of amide bonds, a fundamental process in peptide synthesis and other chemical transformations. One study specifically highlighted its use in carboxyl terminus coupling reactions in the presence of Cu(II) salts. []

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts don't contain specific spectroscopic data, a dedicated entry for 1,1′-Carbonylbis(3-methylimidazolium) triflate exists. [] This suggests that further investigation into this resource could provide access to detailed spectroscopic information, including NMR, IR, and potentially Mass Spectrometry data.

Q3: How does the structure of this compound contribute to its function?

A3: Although the research provided doesn't delve into specific structure-activity relationships (SAR), we can infer certain aspects. The presence of two imidazolium rings linked by a carbonyl group in CBMIT likely contributes to its reactivity. Imidazolium salts are known to act as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The carbonyl group could potentially act as a coordinating site for metal ions, as hinted by its use with Cu(II) salts. [] Further research into SAR would be needed to definitively establish the roles of these structural features.

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